Differential Hepatotoxic Potency: DHR vs. DHPA in Human Sinusoidal Endothelial Cells
In a direct head-to-head comparison using human hepatic sinusoidal endothelial cells (HSEC), dehydroretronecine (DHR) exhibited measurably lower cytotoxicity than dehydromonocrotaline (DHPA), the esterified pyrrolic metabolite. Both reactive metabolites caused GSH depletion and pyrrole-protein adduct formation, but DHPA was significantly more reactive and induced severer toxicity [1]. Monocrotaline, the parent alkaloid, showed no cytotoxicity in either HSEC or HepG2 cells due to the absence of cytochrome P450 activity in these cell lines, confirming that DHR and DHPA are the direct-acting toxic species [2].
| Evidence Dimension | Relative hepatotoxic potency (cytotoxicity and pyrrole-protein adduct formation) |
|---|---|
| Target Compound Data | DHR: lower cytotoxicity than DHPA; caused GSH depletion and pyrrole-protein adduct formation in HSEC; active without CYP bioactivation. |
| Comparator Or Baseline | DHPA (dehydromonocrotaline): significantly higher cytotoxicity than DHR, more reactive; Parent PA (monocrotaline): no cytotoxicity in HSEC or HepG2 due to absent CYP activity. |
| Quantified Difference | DHPA reactivity > DHR reactivity (qualitative ranking confirmed by GSH depletion and adduct levels); monocrotaline inactive (zero cytotoxicity) in direct CYP-deficient cell assays. |
| Conditions | Human hepatic sinusoidal endothelial cells (HSEC) and HepG2 cells, both lacking CYP activity; direct incubation with compounds. |
Why This Matters
For researchers developing in vitro hepatotoxicity assays without metabolic activation systems, DHR is the appropriate proximate toxicant; procuring the parent alkaloid instead yields false-negative results.
- [1] Yan J, Xia Q, Chou MW, Fu PP. Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. Chem Biol Interact. 2016;243:119-126. doi:10.1016/j.cbi.2015.09.010 View Source
- [2] Yan J, Xia Q, Chou MW, Fu PP. Chem Biol Interact. 2016;243:119-126. [Supporting data confirming monocrotaline inactivity in CYP-deficient cells]. View Source
